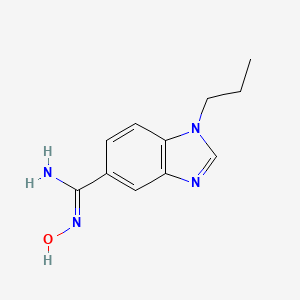
N'-hydroxy-1-propyl-1H-benzimidazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-1-propyl-1H-benzimidazole-5-carboximidamide is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-propyl-1H-benzimidazole-5-carboximidamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-propyl-1H-benzimidazole-5-carboximidamide with hydroxylamine under acidic or basic conditions to introduce the hydroxy group at the N’ position. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-propyl-1H-benzimidazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N’-hydroxy-1-propyl-1H-benzimidazole-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-propyl-1H-benzimidazole-5-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, affecting their function. The benzimidazole ring can intercalate with DNA or interact with enzymes, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1H-benzimidazole-5-carboximidamide
- 1-propyl-1H-benzimidazole-5-carboximidamide
- 2-substituted benzimidazoles
Uniqueness
N’-hydroxy-1-propyl-1H-benzimidazole-5-carboximidamide is unique due to the presence of both the hydroxy group and the propyl group, which confer distinct chemical and biological properties. The hydroxy group enhances its ability to form hydrogen bonds, while the propyl group affects its lipophilicity and membrane permeability. These features make it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N'-hydroxy-1-propylbenzimidazole-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-5-15-7-13-9-6-8(11(12)14-16)3-4-10(9)15/h3-4,6-7,16H,2,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVMLMLFODLQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC2=C1C=CC(=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chlorophenyl)-3,3a,4,9-tetrahydro[1,3]thiazolo[4,3-b]quinazoline](/img/structure/B7876091.png)
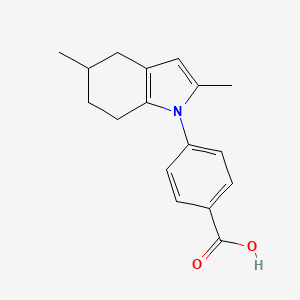
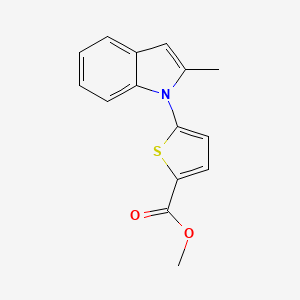
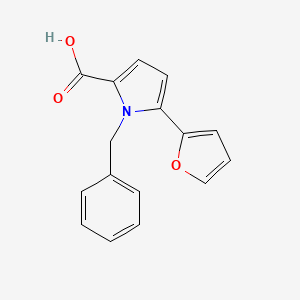
![4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7876107.png)
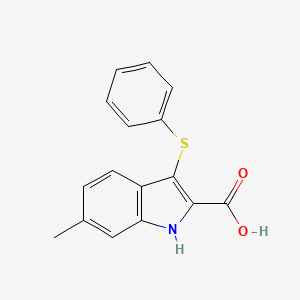
![Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate](/img/structure/B7876121.png)
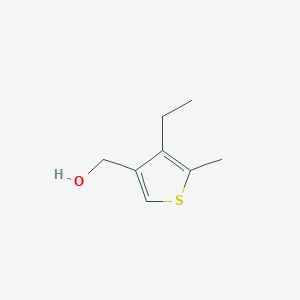
![11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B7876142.png)
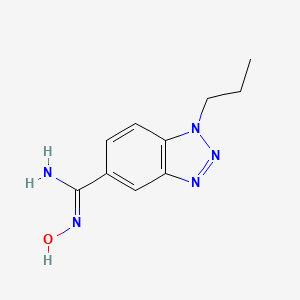
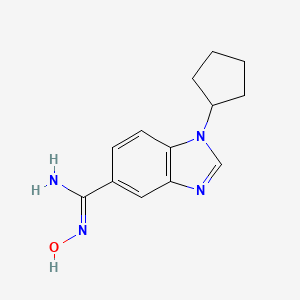
![(1Z)-N'-hydroxy-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide](/img/structure/B7876178.png)
![(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-hydroxyethanimidamide](/img/structure/B7876180.png)
![ethyl 3-[(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B7876196.png)
